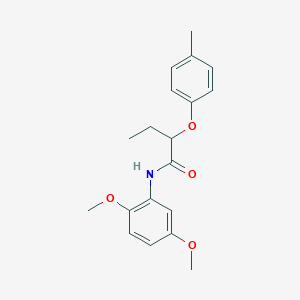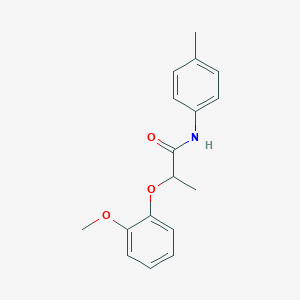![molecular formula C21H23N3O3S B317989 N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B317989.png)
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a complex organic compound with a molecular formula of C21H23N3O3S. This compound features a pyrrolidine ring, a benzamide group, and a carbamothioyl linkage, making it a versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidines.
Scientific Research Applications
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea: shares structural similarities with other pyrrolidine-containing compounds, such as:
Uniqueness
The unique combination of the ethoxy group, pyrrolidine ring, and carbamothioyl linkage in this compound distinguishes it from other compounds
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-ethoxy-N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-27-16-11-9-15(10-12-16)19(25)23-21(28)22-18-8-4-3-7-17(18)20(26)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,22,23,25,28) |
InChI Key |
VGLIYXDIMOVKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B317906.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B317907.png)
![1-[2-(4-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317909.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317916.png)
![1-[2-(2-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317918.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)

![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)

![N,N-dimethyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B317926.png)

![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)

